molecular formula C13H21NO4 B6280612 1-tert-butyl 3-ethyl 1,2,3,6-tetrahydropyridine-1,3-dicarboxylate CAS No. 1822817-53-7

1-tert-butyl 3-ethyl 1,2,3,6-tetrahydropyridine-1,3-dicarboxylate

Cat. No.: B6280612
CAS No.: 1822817-53-7
M. Wt: 255.3
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Description

1-tert-butyl 3-ethyl 1,2,3,6-tetrahydropyridine-1,3-dicarboxylate is a chemical compound with the molecular formula C13H21NO4 It is a derivative of tetrahydropyridine and is characterized by the presence of tert-butyl and ethyl groups attached to the nitrogen and carbon atoms of the pyridine ring, respectively

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-tert-butyl 3-ethyl 1,2,3,6-tetrahydropyridine-1,3-dicarboxylate typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the reaction of tert-butylamine with ethyl acetoacetate in the presence of a suitable catalyst. The reaction is carried out under reflux conditions, and the product is purified by recrystallization or chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to maximize the efficiency of the synthesis process, and advanced purification techniques are employed to obtain the desired compound with high purity.

Chemical Reactions Analysis

Types of Reactions

1-tert-butyl 3-ethyl 1,2,3,6-tetrahydropyridine-1,3-dicarboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

    Substitution: The tert-butyl and ethyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

    Substitution: Substitution reactions may involve the use of halogenating agents or nucleophiles under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce amine derivatives. Substitution reactions can result in a variety of functionalized derivatives.

Scientific Research Applications

1-tert-butyl 3-ethyl 1,2,3,6-tetrahydropyridine-1,3-dicarboxylate has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

    Industry: The compound is utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-tert-butyl 3-ethyl 1,2,3,6-tetrahydropyridine-1,3-dicarboxylate involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes, receptors, or signaling pathways, depending on its chemical structure and functional groups. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • 1-tert-butyl 3-methyl 1,2,3,6-tetrahydropyridine-1,3-dicarboxylate
  • 1-tert-butyl 3-propyl 1,2,3,6-tetrahydropyridine-1,3-dicarboxylate
  • 1-tert-butyl 3-isopropyl 1,2,3,6-tetrahydropyridine-1,3-dicarboxylate

Uniqueness

1-tert-butyl 3-ethyl 1,2,3,6-tetrahydropyridine-1,3-dicarboxylate is unique due to the specific arrangement of its tert-butyl and ethyl groups, which confer distinct chemical and physical properties. These properties may influence its reactivity, stability, and interactions with other molecules, making it a valuable compound for various research applications.

Properties

CAS No.

1822817-53-7

Molecular Formula

C13H21NO4

Molecular Weight

255.3

Purity

95

Origin of Product

United States

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